2-Fluorocyclopropanecarboxylic acid

Vue d'ensemble

Description

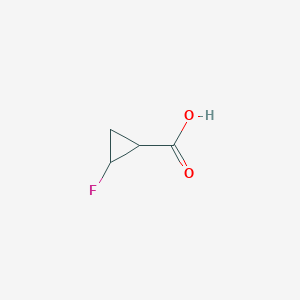

2-Fluorocyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol . This compound is known for its unique structural features, which include a cyclopropane ring substituted with a fluorine atom and a carboxylic acid group. These structural characteristics impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorocyclopropanecarboxylic acid typically involves the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of an alkali . Another method includes the reduction of 2-halo-2-fluorocyclopropanecarboxylic acid using a Raney nickel catalyst in an ethanol solvent under hydrogen pressure .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The process involves the use of robust catalysts and optimized reaction conditions to achieve efficient production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. A notable industrial method employs Oxone (potassium peroxymonosulfate) for oxidizing intermediates during synthesis .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxone | Aqueous phase, 0–25°C | Sulfone intermediates | 85–92% | |

| KMnO₄ | Acidic aqueous solution | Ketones (degradation products) | N/A |

Mechanistic Insight : Oxone facilitates sulfone formation via electrophilic oxidation of sulfide intermediates, critical for subsequent elimination steps .

Reduction Reactions

Reductive dehalogenation is a key step in synthesizing the cis-isomer for pharmaceutical applications.

*PTC = Phase Transfer Catalyst (e.g., tetrabutylammonium bromide).

Industrial Relevance : The two-phase system minimizes dimethyl sulfide byproducts, enhancing environmental safety .

Cyclopropanation Reactions

Rhodium-catalyzed cyclopropanation enables stereoselective synthesis:

| Diazo Compound | Catalyst | Conditions | Product Configuration | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl diazoacetate | Rh₂(OAc)₄ | Anhydrous THF, 25°C | trans-Cyclopropane ester | 70–80% |

Stereochemical Control : The reaction proceeds via a carbene intermediate, with the fluorine atom directing cis-addition to the cyclopropane ring .

Elimination Reactions

Base-mediated eliminations are pivotal in synthesizing fluorinated alkenes:

| Substrate | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl derivatives | KOH/MeOH | Reflux, 12 h | 1-Fluoro-1-sulfonylethylene | 88–95% |

Application : The resulting alkenes serve as intermediates for further functionalization .

Substitution Reactions

The fluorine atom participates in nucleophilic substitutions under specific conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 80°C | Phenyl sulfide intermediates | 90–95% | |

| Amines | Pd catalysis, H₂ atmosphere | Amine-functionalized derivatives | N/A |

Limitations : Steric hindrance from the cyclopropane ring reduces reactivity toward bulky nucleophiles .

Acid-Catalyzed Reactions

Protonation of the carboxylic acid group facilitates decarboxylation under harsh conditions:

| Acid | Temperature | Product | Byproducts | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 150°C | CO₂ + fluoropropene | Oligomers |

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluorocyclopropanecarboxylic acid is primarily noted for its role as a building block in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacological properties of various drugs.

- Antibacterial Agents : Compounds incorporating the 1,2-cis-2-fluorocyclopropyl group derived from this compound have exhibited strong antibacterial activity. For instance, quinolone derivatives with this substituent have shown significant efficacy against bacterial strains while maintaining safety profiles suitable for therapeutic use .

- Monoamine Oxidase Inhibitors : Research has demonstrated that derivatives of this compound serve as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The introduction of fluorine increases the activity of these compounds compared to their non-fluorinated counterparts, making them potential candidates for treating mood disorders .

Agricultural Chemistry

The compound is also explored for its potential in agricultural applications:

- Pesticide Development : The unique properties of this compound make it a valuable precursor in synthesizing novel pesticides. Its derivatives can enhance the efficacy and selectivity of agrochemicals, contributing to more effective pest management strategies .

Synthetic Methodologies

In synthetic organic chemistry, this compound is utilized for various innovative reactions:

- Fluorous Synthesis : The compound is employed in fluorous synthesis techniques, which leverage its fluorinated nature to create complex molecular architectures with high specificity and yield .

- Enantioselective Synthesis : Recent studies highlight the use of this compound in enantioselective reactions, allowing chemists to produce chiral compounds efficiently. This aspect is crucial in pharmaceuticals where chirality can significantly influence biological activity .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopropane ring enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The carboxylic acid group facilitates interactions with enzymes and receptors, influencing biological processes .

Comparaison Avec Des Composés Similaires

Cyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Chlorocyclopropanecarboxylic acid: Substituted with a chlorine atom instead of fluorine, leading to variations in chemical behavior.

2-Bromocyclopropanecarboxylic acid: Contains a bromine atom, which affects its reactivity and applications.

Uniqueness: 2-Fluorocyclopropanecarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability and reactivity, making it valuable in various chemical and biological applications .

Activité Biologique

2-Fluorocyclopropanecarboxylic acid (C₄H₅FO₂) is a fluorinated cyclopropane derivative that has garnered attention in pharmaceutical and agricultural chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in drug development.

- Molecular Formula: C₄H₅FO₂

- Molecular Weight: 104.08 g/mol

- Melting Point: Approximately 55-56 °C

- Density: Around 1.27 g/mL

The presence of the fluorine atom enhances lipophilicity, which improves membrane penetration and bioavailability of the compound in biological systems .

Synthesis

The synthesis of this compound typically involves the dechlorination of 1-chloro-2-fluorocyclopropane-1-carboxylic acid ester in the presence of sodium borohydride, often using dimethyl sulfoxide as a solvent. This method facilitates the production of high yields of the desired compound while maintaining stereochemical integrity .

Antibacterial Properties

Research indicates that derivatives containing a 1,2-cis-2-fluorocyclopropyl group exhibit strong antibacterial activity. For instance, quinolone derivatives with this substituent have shown significant efficacy against various bacterial strains while maintaining high safety profiles . The introduction of fluorine into drug molecules has been linked to enhanced biological activity, as seen with compounds like atorvastatin and levofloxacin .

Anti-inflammatory Effects

Fluorinated compounds, including those derived from this compound, have demonstrated promising anti-inflammatory properties. For example, modifications to corticosteroids by introducing fluorine atoms have resulted in compounds exhibiting anti-inflammatory effects significantly stronger than conventional steroids like hydrocortisone .

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of quinolone derivatives containing a 1,2-cis-2-fluorocyclopropyl group. The results indicated that these derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as effective antibiotics in clinical settings .

Synthesis and Characterization

Researchers have reported methods for synthesizing this compound that emphasize the importance of stereochemistry. The successful synthesis of this compound has facilitated further studies into its biological applications, particularly in drug development.

Applications in Drug Development

The unique properties of this compound position it as a valuable scaffold in medicinal chemistry. Its ability to enhance drug efficacy through structural modification has led to its exploration in various therapeutic areas, including:

- Antibiotics: Development of new antibacterial agents based on quinolone structures.

- Anti-inflammatory Drugs: Potential use in designing more effective anti-inflammatory medications.

- Agricultural Chemicals: Utilization in synthesizing agrochemicals with enhanced activity profiles.

Propriétés

IUPAC Name |

2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156816-78-3, 130340-04-4 | |

| Record name | 2-Fluorocyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of cis-2-fluorocyclopropanecarboxylic acid described in the research?

A1: The research by [] describes a novel method for synthesizing cis-2-fluorocyclopropanecarboxylic acid with high stereoselectivity. The researchers achieved this by using a rhodium catalyst to facilitate a cyclopropanation reaction between 1-fluoro-1-(phenylsulfonyl)ethylene and various diazo esters. [] This method is particularly noteworthy because it provides a route to the cis isomer specifically, which is important for potential applications where stereochemistry significantly impacts biological activity or other properties.

Q2: How can researchers separate the enantiomers of cis-2-fluorocyclopropanecarboxylic acid?

A2: While the first paper focuses on the stereoselective synthesis of the cis isomer, the second paper [] explores a method for separating the enantiomers of cis-2-fluorocyclopropanecarboxylic acid. This is achieved through a microbial enantioselective hydrolysis. Essentially, specific microorganisms are utilized to selectively break down one enantiomer, leaving the desired enantiomer in a purified form. [] This method offers a biological approach to enantiomeric resolution, which is crucial for applications requiring single enantiomers, such as drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.